molecular formula C13H15NO B14718546 1-(3,4-Dihydroisoquinolin-2(1h)-yl)-2-methylprop-2-en-1-one CAS No. 10579-63-2

1-(3,4-Dihydroisoquinolin-2(1h)-yl)-2-methylprop-2-en-1-one

Cat. No.: B14718546
CAS No.: 10579-63-2
M. Wt: 201.26 g/mol
InChI Key: LSWRJXFXUHBUGH-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1h)-yl)-2-methylprop-2-en-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroisoquinolin-2(1h)-yl)-2-methylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1h)-yl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic

Properties

CAS No.

10579-63-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C13H15NO/c1-10(2)13(15)14-8-7-11-5-3-4-6-12(11)9-14/h3-6H,1,7-9H2,2H3

InChI Key

LSWRJXFXUHBUGH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N1CCC2=CC=CC=C2C1

Origin of Product

United States

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